molecular formula C9H6F3NO2 B14841061 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde

2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B14841061
M. Wt: 217.14 g/mol
InChI Key: LCWMJDQOLZTTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol It is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing scalable and environmentally benign reagents. The use of flow chemistry techniques can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, induces strong polarization of neighboring groups and increases local hydrophobicity . This can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The acetyl and aldehyde groups also play roles in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    2-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.

    2-Acetylisonicotinaldehyde: Similar structure but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.

Uniqueness: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the acetyl and trifluoromethyl groups on the isonicotinaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

2-acetyl-6-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C9H6F3NO2/c1-5(15)7-2-6(4-14)3-8(13-7)9(10,11)12/h2-4H,1H3

InChI Key

LCWMJDQOLZTTQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.